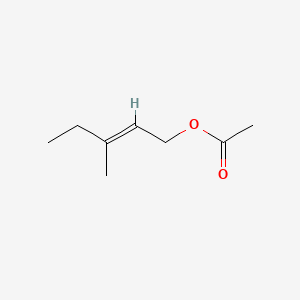![molecular formula C17H17N3O4S B14745588 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide CAS No. 855-12-9](/img/structure/B14745588.png)
4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (N=N) attached to aromatic rings. Azo compounds are widely recognized for their vibrant colors and are commonly used in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide typically involves an azo coupling reaction. This reaction is carried out between a diazonium salt and a coupling component. In this case, the diazonium salt is derived from aniline, and the coupling component is 2,4-dioxopentane. The reaction is usually conducted in an acidic medium to facilitate the formation of the azo bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide involves its interaction with biological molecules. The compound’s diazenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This interaction is crucial for its antimicrobial and potential anticancer properties .
Comparación Con Compuestos Similares
- Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate
- 4-(4-fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one
- 4-(3-acetyl-phenylazo)-3-methyl-4H-isoxazol-5-one
Comparison: 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide stands out due to its unique combination of a diazenyl group and a sulfonamide moiety. This structure imparts distinct chemical reactivity and biological activity compared to other azo compounds.
Propiedades
Número CAS |
855-12-9 |
|---|---|
Fórmula molecular |
C17H17N3O4S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
4-(2,4-dioxopentan-3-yldiazenyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C17H17N3O4S/c1-12(21)17(13(2)22)19-18-14-8-10-16(11-9-14)25(23,24)20-15-6-4-3-5-7-15/h3-11,17,20H,1-2H3 |
Clave InChI |
BOKVYBJIQZZQDH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


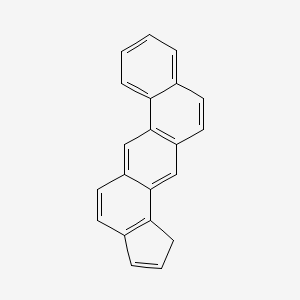
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
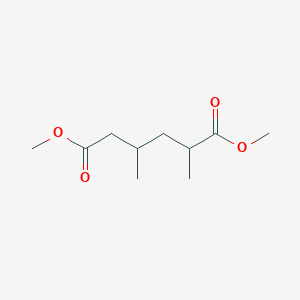
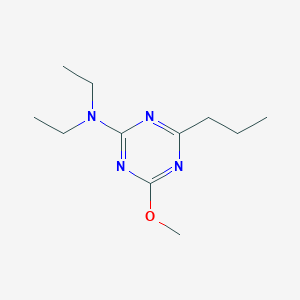
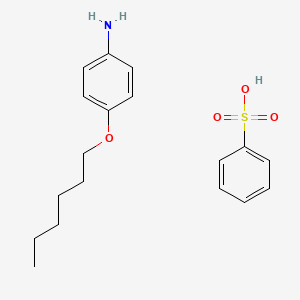
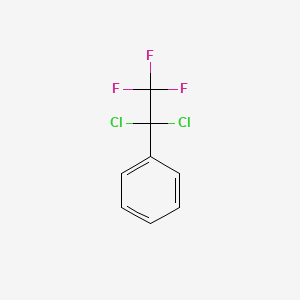
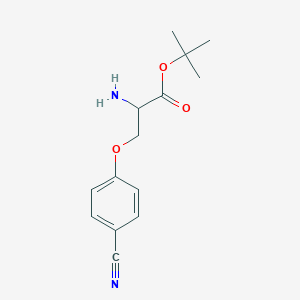

![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
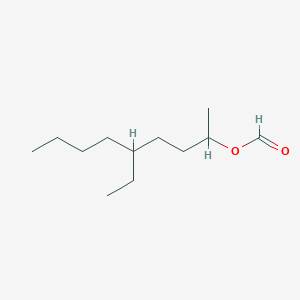
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
